![molecular formula C16H11N3O13S3 B14482520 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 64777-07-7](/img/structure/B14482520.png)
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, sulfonic acid, and hydrazone groups. It is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction conditions often include the use of solvents like THF (tetrahydrofuran) and reagents such as SOCl₂ (thionyl chloride) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) for reduction reactions and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups enable it to participate in multiple chemical reactions, influencing its biological and chemical activities. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the complex structure and additional functional groups of the target compound.
Sulfanilic Acid: Contains a sulfonic acid group but differs in overall structure and reactivity.
Hydrazones of α-Dicarbonyl Compounds: Similar in having hydrazone functionality but vary in the specific substituents and overall molecular framework.
Uniqueness
The uniqueness of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
64777-07-7 |
|---|---|
Molecular Formula |
C16H11N3O13S3 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11N3O13S3/c20-11-6-9(33(24,25)26)3-7-4-13(35(30,31)32)15(16(21)14(7)11)18-17-10-2-1-8(19(22)23)5-12(10)34(27,28)29/h1-6,20-21H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
NCPHQFGHSAIWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


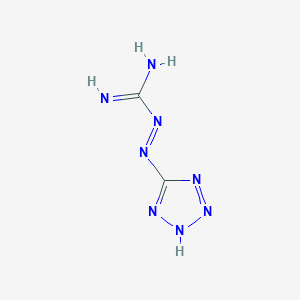
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
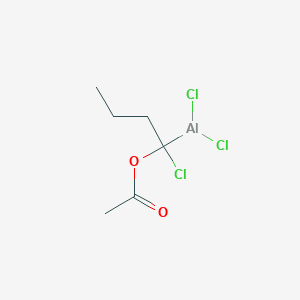
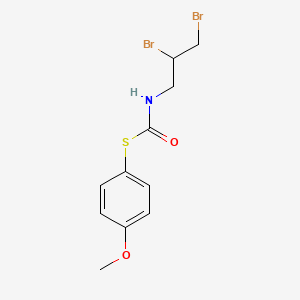
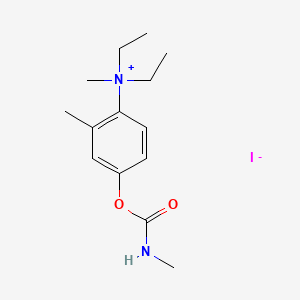
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
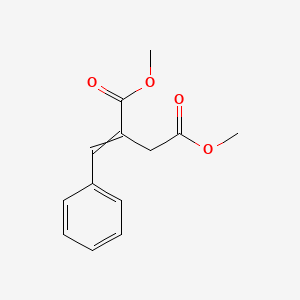
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
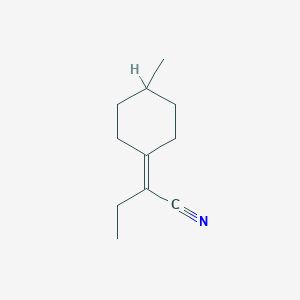
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
